molecular formula C16H14N2O B5494631 N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide

N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B5494631
M. Wt: 250.29 g/mol
InChI Key: RXVMUIGFRIANOR-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide, also known as N-(2-cyanophenyl)-2-(o-tolyl)acetamide, is a chemical compound that belongs to the class of acetanilide derivatives. This compound has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide has been studied for its potential applications in medicinal chemistry research. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide is not fully understood. However, it has been reported to act as a sodium channel blocker, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory effects in animal models. Additionally, this compound has been shown to have a positive effect on cognitive function in mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potential to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could be conducted to optimize the synthesis method of N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide to improve yield and purity.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide(2-cyanophenyl)-2-(2-methylphenyl)acetamide can be achieved through the reaction of 2-methylphenylacetic acid with cyanogen bromide and then with ammonia. This method has been reported in several scientific publications, including the Journal of Medicinal Chemistry.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-2-3-7-13(12)10-16(19)18-15-9-5-4-8-14(15)11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVMUIGFRIANOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(2-methylphenyl)acetamide

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